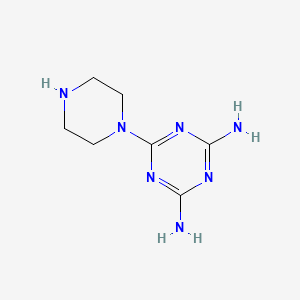

s-Triazine, 2,4-diamino-6-(1-piperazinyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(piperazin-1-yl)-1,3,5-triazine-2,4-diamine is a heterocyclic compound that features a triazine ring substituted with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(piperazin-1-yl)-1,3,5-triazine-2,4-diamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyanuric chloride with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at around 0-5°C to ensure controlled reactivity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(piperazin-1-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazine derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

6-(piperazin-1-yl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(piperazin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, in its antiparasitic activity, the compound targets the histone methylation machinery of schistosomes, leading to reduced parasite motility and egg production . The exact pathways and molecular interactions are still under investigation, but the compound’s ability to interfere with key biological processes makes it a promising candidate for further research .

Comparison with Similar Compounds

Similar Compounds

3-(piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine moiety and exhibits significant biological activity, including antibacterial properties.

N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: These compounds have shown potential in treating Alzheimer’s disease due to their cholinesterase inhibition and neuroprotective properties.

Uniqueness

6-(piperazin-1-yl)-1,3,5-triazine-2,4-diamine is unique due to its triazine core, which imparts distinct chemical reactivity and biological activity.

Biological Activity

s-Triazine derivatives, including 2,4-diamino-6-(1-piperazinyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the pharmacological profiles of this compound, emphasizing its antimicrobial, anticancer, and other therapeutic potentials.

Overview of s-Triazine Structure

s-Triazine is a six-membered heterocyclic compound characterized by three nitrogen atoms replacing carbon atoms in a benzene ring. The unique electronic properties of s-triazine allow for various substitutions that enhance its biological activity. The compound's weak basicity and preference for nucleophilic substitution make it a versatile scaffold for drug development.

1. Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of s-triazine derivatives against various bacterial strains:

- Gavade et al. synthesized 18 derivatives, finding that seven exhibited significant activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 µg/ml .

- Shukla et al. highlighted that pyridine-fused compounds showed superior antibacterial action compared to standard antibiotics like ampicillin .

- In a comparative study, a series of trisubstituted s-triazines demonstrated potent antibacterial effects with MIC values as low as 3.125 µg/ml against E. coli and Klebsiella pneumoniae, outperforming traditional antibiotics such as ciprofloxacin .

| Compound | Bacterial Strain | MIC (µg/ml) |

|---|---|---|

| 4d | B. subtilis | 3.125 |

| 4h | S. aureus | 6.25 |

| 4n | S. epidermidis | Not specified |

2. Anticancer Activity

The anticancer potential of s-triazine derivatives has been extensively studied:

- Yan et al. reported that certain s-triazine analogs exhibited significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values as low as 0.44 nM against EGFR-TK .

- Recent studies indicated that derivatives with specific substituents could induce apoptosis in cancer cells by inhibiting critical signaling pathways involved in tumorigenesis .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MCF-7 | 1d | 0.44 |

| A549 | Series 2 | 0.20 |

| HT-29 | Mono-2-chloroethylamine derivative | 13.71 |

3. Other Therapeutic Applications

Beyond antimicrobial and anticancer properties, s-triazine derivatives have shown promise in other therapeutic areas:

- Antileishmanial Activity: Some derivatives have been identified as effective against leishmaniasis, showcasing potential for tropical disease treatment .

- Drug Delivery Systems: Research has explored the use of s-triazine-based nanoparticles for targeted drug delivery, demonstrating high entrapment efficiency and sustained release profiles for anti-inflammatory and anticancer drugs .

Case Studies

Case Study: Anticancer Efficacy of Trisubstituted s-Triazines

A study investigated the anticancer activity of trisubstituted s-triazines against several carcinoma cell lines, revealing that these compounds could significantly inhibit cell proliferation while exhibiting lower toxicity towards normal cells . The findings suggest that structural modifications can enhance selectivity towards cancer cells.

Case Study: Antimicrobial Screening

In another study, a series of new s-triazine derivatives were synthesized and evaluated for their antimicrobial activity against clinical isolates of multidrug-resistant bacteria. The results indicated comparable efficacy to standard treatments, highlighting the potential for developing new antimicrobial agents based on the s-triazine scaffold .

Properties

CAS No. |

21840-23-3 |

|---|---|

Molecular Formula |

C7H13N7 |

Molecular Weight |

195.23 g/mol |

IUPAC Name |

6-piperazin-1-yl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C7H13N7/c8-5-11-6(9)13-7(12-5)14-3-1-10-2-4-14/h10H,1-4H2,(H4,8,9,11,12,13) |

InChI Key |

KIBBUGBJMBIZHY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NC(=N2)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.